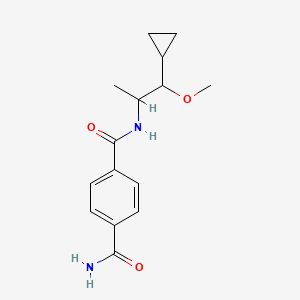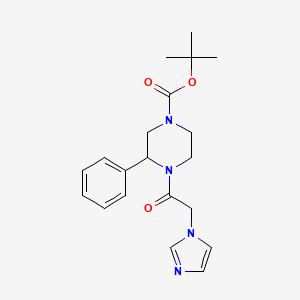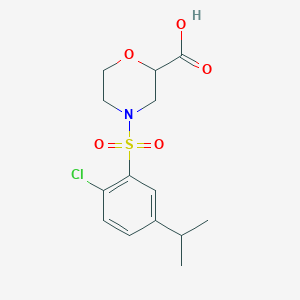![molecular formula C20H28N4O4 B6975860 Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate](/img/structure/B6975860.png)
Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a cyanoacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-(2-aminophenoxy)ethylamine to introduce the phenoxyethyl group. Finally, the cyanoacetyl group is introduced through a reaction with cyanoacetic acid or its derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring can interact with receptors or enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate is unique due to the presence of the cyanoacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-20(2,3)28-19(26)24-12-10-23(11-13-24)14-15-27-17-7-5-4-6-16(17)22-18(25)8-9-21/h4-7H,8,10-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFSEABSXBRKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (2R)-2-[(4-methoxycarbonyloxan-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6975780.png)

![Tert-butyl 2-[(3-methylbut-2-enoylamino)methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B6975801.png)

![N-[4-[cyclopropyl(methyl)amino]butyl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975816.png)
![N-[1-(dimethylamino)-2-methylpropan-2-yl]-1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6975823.png)
![tert-butyl (2R)-2-[[3-(2-hydroxyethyl)phenyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6975838.png)
![tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate](/img/structure/B6975840.png)
![tert-butyl N-[[1-[1-[2-(oxolan-2-yl)acetyl]piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B6975845.png)
![tert-butyl N-[2-[1-[2-(oxolan-2-yl)acetyl]piperidin-4-yl]oxan-3-yl]carbamate](/img/structure/B6975853.png)

![4-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylmorpholine-2-carboxylic acid](/img/structure/B6975871.png)
![[(2S,3S)-3-amino-2-(2-methoxyphenyl)piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6975877.png)
![N-[3-(aminomethyl)-5-methylphenyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B6975879.png)
